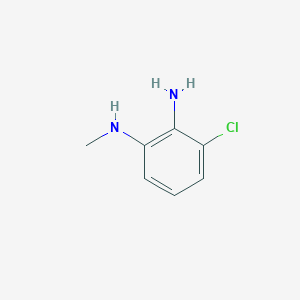

3-Chloro-N1-methylbenzene-1,2-diamine

Description

Contextualization of Benzene-1,2-diamine Scaffolds in Organic Chemistry

Benzene-1,2-diamine, also known as o-phenylenediamine (B120857), is an aromatic diamine that serves as a crucial building block in the synthesis of a multitude of organic compounds. nih.gov Its structure, featuring two amino groups on adjacent carbon atoms of a benzene (B151609) ring, allows it to act as a versatile precursor for the formation of various heterocyclic systems. This reactivity has established the benzene-1,2-diamine scaffold as a cornerstone in the development of pharmaceuticals, agrochemicals, dyes, and materials. rsc.orgnih.gov The ability of the diamine to undergo condensation reactions with a variety of diketones, carboxylic acids, and their derivatives facilitates the construction of benzodiazepines, benzimidazoles, and quinoxalines, among other important heterocyclic structures. lookchem.com

Significance of N-Substitution and Halogenation Patterns in Benzene-1,2-diamines

The functional properties of the benzene-1,2-diamine scaffold can be precisely tuned by the introduction of various substituents onto the aromatic ring or the amino groups. N-substitution, particularly N-methylation, involves the replacement of a hydrogen atom on one or both of the amino groups with a methyl group. smolecule.com This modification can significantly impact the electronic properties, steric hindrance, and hydrogen-bonding capabilities of the molecule, thereby influencing its reactivity and biological activity. evitachem.com For instance, N-methylation can alter the basicity of the amino groups and modulate the conformational flexibility of the resulting derivatives.

Research Landscape of 3-Chloro-N1-methylbenzene-1,2-diamine and Related Analogs

The specific compound, this compound, combines both N-methylation and chlorination, presenting a unique set of properties for investigation. nih.gov While extensive research exists for the broader class of substituted benzene-1,2-diamines, the focused study of this particular analog appears to be more specialized. acs.orgresearchgate.net The academic interest in such compounds often lies in their potential as intermediates for synthesizing more complex molecules with desired biological or material properties. du.ac.inmdpi.com Research on related analogs, such as 3-fluoro-N1-methylbenzene-1,2-diamine and 4-chloro-3-methylbenzene-1,2-diamine (B1358059) hydrochloride, provides valuable comparative data for understanding structure-activity relationships. nih.govbldpharm.com The synthesis of these analogs often involves multi-step processes, including nitration, reduction, and substitution reactions. chemicalbook.comorgsyn.orgchemicalbook.com

Scope and Objectives of Academic Research on this compound

Academic research on this compound and its analogs is primarily driven by the pursuit of novel synthetic methodologies and the exploration of their utility as precursors in various chemical transformations. The objectives of such research typically include:

Developing efficient and regioselective synthetic routes to access these substituted diamines. rsc.org

Investigating the impact of the chloro and N-methyl substituents on the chemical reactivity and physical properties of the molecule.

Utilizing these compounds as key building blocks for the synthesis of novel heterocyclic compounds with potential applications in medicinal chemistry and materials science.

Conducting comparative studies with other substituted benzene-1,2-diamines to elucidate structure-property correlations.

The data generated from these studies, including spectroscopic and crystallographic information, contributes to the broader understanding of substituted aromatic systems and aids in the rational design of new functional molecules.

Data and Properties of this compound

The following table summarizes key computed properties of this compound. nih.gov

| Property | Value |

| Molecular Formula | C₇H₉ClN₂ |

| Molecular Weight | 156.61 g/mol |

| IUPAC Name | 3-chloro-N¹-methylbenzene-1,2-diamine |

| CAS Number | 781565-10-4 |

| XLogP3 | 1.9 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

| Exact Mass | 156.045426 g/mol |

| Monoisotopic Mass | 156.045426 g/mol |

| Topological Polar Surface Area | 38.1 Ų |

| Heavy Atom Count | 10 |

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-1-N-methylbenzene-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2/c1-10-6-4-2-3-5(8)7(6)9/h2-4,10H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFRWSUJLXZARDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C(=CC=C1)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Structural Elucidation of 3 Chloro N1 Methylbenzene 1,2 Diamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

NMR spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, one can deduce the chemical environment, connectivity, and spatial relationships of atoms.

The ¹H NMR spectrum of 3-Chloro-N1-methylbenzene-1,2-diamine is predicted to exhibit distinct signals corresponding to the aromatic protons, the amine (NH₂) protons, the methylamino (NH-CH₃) proton, and the methyl (CH₃) protons. The chemical shifts (δ) are influenced by the electronic effects of the substituents: the electron-donating amino (-NH₂) and methylamino (-NHCH₃) groups, and the electron-withdrawing chloro (-Cl) group.

The aromatic region would likely show three distinct signals for the protons on the benzene (B151609) ring. These protons (at positions 4, 5, and 6) would form a complex splitting pattern due to spin-spin coupling. For comparison, in the related compound 3-chloro-N-methylaniline , the aromatic protons appear in the range of δ 6.50-7.12 ppm. rsc.org The addition of a second amino group at the C2 position in the target molecule is expected to shift these signals further upfield due to its electron-donating nature.

The protons of the primary amine (-NH₂) would typically appear as a broad singlet, the chemical shift of which can be highly variable depending on solvent, concentration, and temperature. Similarly, the proton of the secondary amine (-NH) would also be a broad singlet, coupled to the adjacent methyl protons. The methyl group (-CH₃) protons would appear as a singlet, or if coupling to the NH proton is resolved, a doublet. In 3-chloro-N-methylaniline , the N-methyl signal is a singlet at δ 2.84 ppm, and the NH proton gives a broad signal around δ 3.82 ppm. rsc.org

The coupling patterns (J-coupling) between adjacent aromatic protons are particularly informative. For instance, ortho-coupling (³JHH) is typically in the range of 7-10 Hz, meta-coupling (⁴JHH) is 2-3 Hz, and para-coupling (⁵JHH) is often close to 0 Hz. Analysis of these coupling constants would allow for the unambiguous assignment of each aromatic proton.

Table 1: Predicted ¹H NMR Data for this compound and Experimental Data for Related Compounds Note: Predicted values are based on established substituent effects and data from analogous compounds.

| Compound | Proton | Predicted/Observed Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

|---|---|---|---|---|---|

| This compound | Aromatic H (3H) | ~6.4 - 7.0 | Multiplet | - | Predicted |

| NH₂ (2H) | Broad singlet | Variable | - | Predicted | |

| NH (1H) | Broad singlet | Variable | - | Predicted | |

| CH₃ (3H) | ~2.8 | Singlet or Doublet | - | Predicted | |

| 3-chloro-N-methylaniline | Aromatic H (1H) | 7.12 | t | 8.0 | rsc.org |

| Aromatic H (2H) | 6.55-6.70 | m | - | rsc.org | |

| Aromatic H (1H) | 6.50 | dd | 8.1, 2.0 | rsc.org | |

| CH₃ (3H) | 2.84 | s | - | rsc.org |

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. For this compound, seven distinct signals are expected: six for the aromatic carbons and one for the methyl carbon. The chemical shifts of the aromatic carbons are influenced by the attached substituents.

The carbons directly bonded to the nitrogen atoms (C1 and C2) will be significantly shielded compared to benzene (δ 128.5 ppm) and will appear at higher field (lower ppm values). Conversely, the carbon attached to the chlorine atom (C3) will be deshielded and shifted downfield. The remaining aromatic carbons (C4, C5, C6) will also show shifts predictable from substituent additivity rules. For instance, in 3-chloro-N-methylaniline , the aromatic carbons resonate between δ 110.7 and 150.3 ppm. rsc.org The methyl carbon signal is expected in the aliphatic region, typically around δ 30-31 ppm. rsc.org

Table 2: Predicted ¹³C NMR Data for this compound and Experimental Data for a Related Compound Note: Predicted values are based on established substituent effects and data from analogous compounds.

| Compound | Carbon Atom | Predicted/Observed Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| This compound | C1 (-NHCH₃) | ~145-150 | Predicted |

| C2 (-NH₂) | ~140-145 | Predicted | |

| C3 (-Cl) | ~130-135 | Predicted | |

| C4 | ~115-120 | Predicted | |

| C5 | ~120-125 | Predicted | |

| C6 | ~110-115 | Predicted | |

| -CH₃ | ~30-31 | Predicted | |

| 3-chloro-N-methylaniline | C-N | 150.33 | rsc.org |

| C-Cl | 134.90 | rsc.org | |

| Ar-C | 130.02 | rsc.org | |

| Ar-C | 116.86 | rsc.org | |

| Ar-C | 111.76 | rsc.org | |

| Ar-C | 110.73 | rsc.org | |

| -CH₃ | 30.41 | rsc.org |

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other. In the COSY spectrum of the target molecule, cross-peaks would be expected between adjacent aromatic protons, providing clear evidence of their connectivity around the ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates proton signals with the carbon signals of the atoms they are directly attached to. It would allow for the direct assignment of each aromatic carbon that has a proton attached (C4, C5, and C6) and would link the methyl proton signal to the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) : This powerful experiment shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). For this compound, HMBC would be crucial for assigning the quaternary (non-protonated) carbons (C1, C2, and C3). For example, the methyl protons would show a correlation to the C1 carbon, and the aromatic proton at C6 would show correlations to C1, C2, and C4, thus piecing together the molecular framework.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including FT-IR and Raman, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FT-IR spectrum of this compound would be characterized by several key absorption bands.

N-H Stretching : The primary amine (-NH₂) group will show two distinct stretching bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretches. The secondary amine (-NH) will show a single, typically sharp, band in the same region.

C-H Stretching : Aromatic C-H stretching vibrations appear as a group of weak to medium bands just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

C=C Stretching : The aromatic ring itself gives rise to several characteristic stretching vibrations in the 1450-1600 cm⁻¹ region.

N-H Bending : The scissoring vibration of the -NH₂ group is found in the 1590-1650 cm⁻¹ range.

C-N Stretching : Aromatic C-N stretching vibrations absorb in the 1250-1360 cm⁻¹ region.

C-Cl Stretching : The C-Cl stretch is expected in the fingerprint region, typically between 600 and 800 cm⁻¹, but its exact position can be variable.

Table 3: Predicted Characteristic FT-IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3300 - 3500 | N-H Stretch (asymmetric & symmetric) | -NH₂, -NHCH₃ |

| 3000 - 3100 | C-H Stretch | Aromatic |

| 2850 - 2960 | C-H Stretch | -CH₃ |

| 1590 - 1650 | N-H Bend (Scissoring) | -NH₂ |

| 1450 - 1600 | C=C Stretch | Aromatic Ring |

| 1250 - 1360 | C-N Stretch | Aromatic Amine |

| 600 - 800 | C-Cl Stretch | Aryl Halide |

Raman spectroscopy is a complementary technique to FT-IR. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman is sensitive to vibrations that cause a change in polarizability. For aromatic molecules, the symmetric ring breathing vibration, which is often weak or absent in the IR spectrum, typically gives a strong, sharp signal in the Raman spectrum (around 1000 cm⁻¹ for benzene). nih.govnih.gov

In this compound, the C-Cl stretching vibration would also be expected to give a reasonably strong Raman signal. Furthermore, the C=C stretching modes of the benzene ring are usually prominent in the Raman spectrum. This technique is particularly useful for analyzing samples in aqueous media, where water's strong IR absorption can obscure important spectral regions. The combination of FT-IR and Raman spectroscopy provides a more complete vibrational profile, or "molecular fingerprint," of the compound.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and structural features of organic compounds. Through ionization and subsequent analysis of fragment ions, it provides a molecular fingerprint.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is instrumental in unequivocally determining the elemental composition of a molecule by measuring its mass with extremely high accuracy. For this compound, with the chemical formula C₇H₉ClN₂, the theoretical exact mass can be calculated. This high-precision measurement allows for the differentiation between compounds with the same nominal mass but different elemental formulas, a critical step in structural elucidation.

The computed monoisotopic mass for this compound is 156.0454260 Da. nih.gov An HRMS analysis would be expected to yield a value in very close agreement with this theoretical mass, confirming the elemental composition. The presence of a chlorine atom is further confirmed by the characteristic M+2 isotopic pattern, where the ratio of the peaks for the ions containing ³⁵Cl and ³⁷Cl is approximately 3:1. nih.gov

| Property | Value | Source |

| Molecular Formula | C₇H₉ClN₂ | nih.gov |

| Computed Monoisotopic Mass | 156.0454260 Da | nih.gov |

| Molecular Weight | 156.61 g/mol | nih.gov |

Electrospray Ionization (ESI) and Other Soft Ionization Techniques

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules like aromatic diamines, as it typically produces intact protonated molecules [M+H]⁺ with minimal fragmentation. The analysis of phenylenediamines and their metabolites has been successfully performed using Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) employing the ESI technique. This approach allows for the sensitive detection and quantification of these compounds in various matrices.

While direct analysis of this compound by ESI is feasible, derivatization can sometimes be employed to improve chromatographic behavior and ionization efficiency. Common fragmentation pathways for related N-methyl-phenylenediamines under ESI-MS/MS would involve the loss of the methyl group or cleavage related to the amine functionalities. For instance, in the analysis of p-phenylenediamine (B122844) (PPD) and its metabolites, characteristic transition ions were monitored for quantification, such as m/z 109 → 92 for PPD itself.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, offering precise details on bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction Analysis of Molecular Geometry and Conformation

As of this writing, the single-crystal X-ray structure of this compound has not been reported in publicly accessible databases. However, a detailed analysis of the closely related derivative, 3-Methylbenzene-1,2-diamine , provides significant insight into the likely molecular geometry and conformation. nih.gov

Below is a table summarizing the crystallographic data for the analogue, 3-Methylbenzene-1,2-diamine. nih.gov

| Parameter | 3-Methylbenzene-1,2-diamine |

| Crystal Data | |

| Chemical Formula | C₇H₁₀N₂ |

| Formula Weight | 122.17 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 11.836 (2) |

| b (Å) | 7.7160 (15) |

| c (Å) | 7.7430 (15) |

| β (°) | 90.72 (3) |

| Volume (ų) | 707.1 (2) |

| Z | 4 |

Investigation of Intermolecular Interactions and Crystal Packing Motifs

The solid-state packing of molecules is governed by a network of intermolecular interactions. In the crystal structure of the analogue 3-Methylbenzene-1,2-diamine , molecules are linked by intermolecular N-H···N hydrogen bonds, forming a three-dimensional network. nih.gov These are further stabilized by C-H···π and N-H···π interactions, where the hydrogen atoms interact with the electron cloud of the aromatic ring. nih.gov

The key hydrogen bond geometry for the analogue 3-Methylbenzene-1,2-diamine is presented below.

| Hydrogen Bond Geometry (Å, °) for 3-Methylbenzene-1,2-diamine | ||||

| D—H···A | D—H | H···A | D···A | D—H···A |

| N1—H1A···N2 | 0.91 | 2.36 | 3.237 | 163.5 |

| N2—H2A···N1 | 0.84 | 2.48 | 3.248 | 152.2 |

Table based on data from reference nih.gov.

Reactivity and Chemical Transformations of 3 Chloro N1 Methylbenzene 1,2 Diamine

Reactions at the Amine Functionalities

The dual amine groups of 3-Chloro-N1-methylbenzene-1,2-diamine allow for a range of reactions, including acylation, imine formation, and other amine-based transformations. The differential reactivity between the primary and secondary amines can, in principle, allow for selective modifications, although specific documented examples for this compound are limited.

Acylation of o-phenylenediamines is a fundamental transformation that leads to the formation of amide derivatives. The reaction typically involves the treatment of the diamine with an acylating agent, such as an acid chloride or anhydride, often in the presence of a base to neutralize the acid byproduct.

In the case of N-substituted o-phenylenediamines like this compound, the primary amine is generally more sterically accessible and can exhibit higher nucleophilicity compared to the secondary amine, potentially allowing for selective monoacylation at the -NH2 position under controlled conditions. Diacylation can occur with the use of excess acylating agent or under more forcing reaction conditions, leading to the modification of both amine groups.

Detailed research findings specifically documenting the selective mono- and diacylation of this compound are not extensively available in the reviewed scientific literature. However, the general principles of diamine acylation suggest that such transformations are chemically feasible.

Table 1: General Acylation Reaction Parameters for o-Phenylenediamines

| Parameter | Description |

|---|---|

| Substrate | This compound |

| Acylating Agents | Acetyl chloride, Benzoyl chloride, Acetic anhydride |

| Solvents | Dichloromethane (DCM), Tetrahydrofuran (THF), Pyridine |

| Base | Triethylamine (TEA), Pyridine |

| Expected Products | Mono-acylated amide, Di-acylated amide |

Note: This table represents generalized conditions for this class of compounds, as specific examples for this compound are not detailed in the searched literature.

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond, typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone. This reaction is generally reversible and is often carried out under conditions that facilitate the removal of water.

For this compound, the primary amine functionality is expected to readily react with carbonyl compounds to form the corresponding Schiff base. The secondary amine is not expected to participate in imine formation under standard conditions. The resulting imine can be an important intermediate for further synthetic transformations.

Specific studies detailing the synthesis and characterization of Schiff bases derived from this compound are not prevalent in the examined literature.

Table 2: General Conditions for Schiff Base Formation

| Parameter | Description |

|---|---|

| Amine Substrate | This compound |

| Carbonyl Reactant | Aromatic or aliphatic aldehydes/ketones (e.g., Benzaldehyde) |

| Solvent | Ethanol, Methanol, Toluene |

| Catalyst | Typically acid-catalyzed (e.g., acetic acid) or proceeds thermally |

| Expected Product | N-(aryl/alkyl-methylidene)-3-chloro-N1-methylbenzene-1,2-diamine |

Note: This table outlines general reaction conditions. Specific data for this compound is not available in the reviewed sources.

Reductive amination is a powerful method for forming C-N bonds and involves the conversion of a carbonyl compound into an amine. The process typically proceeds via the in-situ formation of an imine or enamine intermediate from the reaction of an amine with a carbonyl compound, which is then reduced to the corresponding amine using a reducing agent like sodium borohydride (B1222165) (NaBH4) or sodium cyanoborohydride (NaBH3CN).

The primary amine of this compound could be used in reductive amination reactions with aldehydes or ketones to yield a new secondary amine. Furthermore, the secondary amine of the parent compound could potentially undergo a second reductive amination to form a tertiary amine. This method avoids the issues of over-alkylation often encountered in direct alkylation with alkyl halides.

However, specific examples of reductive amination or other direct amine-based alkylations involving this compound are not described in the surveyed scientific and patent literature.

Cyclization Reactions Leading to Novel Heterocyclic Architectures

The 1,2-diamine motif is a crucial precursor for the synthesis of various nitrogen-containing heterocyclic compounds. The two adjacent amine groups can react with bifunctional electrophiles to form fused ring systems.

The synthesis of the benzimidazole (B57391) scaffold is one of the most important applications of o-phenylenediamines. The Phillips condensation, a classic method, involves the reaction of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative (such as an aldehyde, ester, or nitrile) under acidic conditions or at high temperatures. The reaction with aldehydes, followed by an oxidative cyclization, is a particularly common and efficient route.

When this compound is used as the starting material, the condensation reaction with a carboxylic acid or aldehyde (R-CHO) would lead to the formation of two potential regioisomeric benzimidazole products: 4-chloro-1-methyl-2-substituted-1H-benzo[d]imidazole and 7-chloro-1-methyl-2-substituted-1H-benzo[d]imidazole. The regiochemical outcome of the cyclization would depend on which nitrogen atom partakes in the initial condensation and subsequent ring closure. The relative nucleophilicity and steric environment of the two amine groups play a key role in determining the product ratio.

While numerous methods exist for benzimidazole synthesis, specific literature detailing the condensation of this compound and the resulting product distribution is not readily found.

Table 3: General Parameters for Benzimidazole Synthesis

| Parameter | Description |

|---|---|

| Diamine Substrate | This compound |

| Co-reactant | Carboxylic acids, Aldehydes, Orthoesters |

| Conditions | Acid catalysis (e.g., HCl, p-TsOH), high temperature, or oxidative conditions (e.g., with O2, I2, or other oxidants) |

| Expected Products | Substituted 4-chloro-1-methyl- or 7-chloro-1-methyl-1H-benzo[d]imidazoles |

Note: This table provides a general overview. Specific reaction yields and regio-selectivity for this compound require empirical investigation.

The reaction of o-phenylenediamines with β-ketoesters is a known route to the formation of seven-membered diazepine (B8756704) ring systems. Specifically, condensation can lead to the formation of dibenzodiazepine derivatives, which are of interest in medicinal chemistry.

For this compound, a reaction with a suitable β-ketoester could theoretically lead to the formation of a dibenz[b,e]diazepine-1-one analog. The reaction would likely proceed through initial amide formation followed by an intramolecular cyclization via condensation between the remaining amine group and the ketone carbonyl. The presence of the methyl group would result in a substituted diazepine ring.

A thorough search of chemical literature and patent databases did not yield specific examples of the synthesis of dibenz[b,e]diazepine-1-one analogs starting from this compound.

Reactivity of the Chlorinated Aromatic Moiety

The chlorine atom on the benzene (B151609) ring offers a handle for further functionalization, primarily through nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, chlorine). masterorganicchemistry.comlibretexts.org These groups are necessary to stabilize the negative charge that develops in the aromatic ring through the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.orgyoutube.comlibretexts.org In this compound, the amino groups are electron-donating, which deactivates the ring toward SNAr. Therefore, displacing the chloro group with a nucleophile under standard SNAr conditions would be exceptionally difficult and require harsh conditions, if it proceeds at all. youtube.comyoutube.com

A more viable strategy for modifying the chlorobenzene (B131634) portion of the molecule is through palladium-catalyzed cross-coupling reactions. Modern catalysis has made aryl chlorides, once considered unreactive, suitable substrates for a variety of C-C, C-N, and C-O bond-forming reactions. nih.gov The development of bulky, electron-rich phosphine (B1218219) ligands, such as dialkylbiaryl phosphines, has been crucial in enabling the oxidative addition of the palladium(0) catalyst into the strong C-Cl bond. nih.govorganic-chemistry.org

This allows for several key transformations:

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (boronic acid or ester) to form a new C-C bond, enabling the introduction of alkyl, alkenyl, or aryl groups. nih.govuwindsor.ca

Buchwald-Hartwig Amination: Reaction with a primary or secondary amine to form a new C-N bond, providing access to more complex diamine or triamine structures. organic-chemistry.org

Sonogashira Coupling: Reaction with a terminal alkyne to install an alkynyl group, forming a C-C bond. doi.org

These reactions are highly versatile and tolerate a wide range of functional groups, making them powerful tools for the late-stage functionalization of the this compound scaffold. uwindsor.canih.gov

| Reaction Name | Coupling Partner | Product Functional Group | Reference |

|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | Aryl-Aryl | nih.gov |

| Buchwald-Hartwig | R₂NH | Aryl-Amine | organic-chemistry.org |

| Sonogashira | Terminal Alkyne | Aryl-Alkyne | doi.org |

| Heck | Alkene | Aryl-Alkene | uwindsor.ca |

Computational Chemistry and Theoretical Studies of 3 Chloro N1 Methylbenzene 1,2 Diamine Systems

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used in chemistry and physics to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. DFT is a popular method for calculating the electronic structure of molecules, as it can provide accurate results at a lower computational cost compared to other high-level ab initio methods.

For a molecule like 3-Chloro-N1-methylbenzene-1,2-diamine, DFT calculations would be employed to determine its optimized molecular geometry, which corresponds to the lowest energy arrangement of its atoms. These calculations would also provide insights into the distribution of electrons within the molecule, which is fundamental to understanding its chemical properties and reactivity.

Conformational Analysis and Energy Landscape Exploration

The presence of rotatable single bonds in this compound, such as the C-N bond of the methylamino group and the C-C bonds of the benzene (B151609) ring, allows the molecule to adopt various spatial arrangements, known as conformations. Conformational analysis is the study of the different conformations of a molecule and their relative energies.

By systematically rotating the dihedral angles associated with the flexible bonds and performing DFT energy calculations for each resulting conformation, a potential energy surface (PES) can be mapped. This PES, or energy landscape, reveals the stable conformations (local minima) and the energy barriers (transition states) that separate them. The results of such an analysis would identify the most stable conformer(s) of this compound under different conditions and provide insights into the molecule's flexibility.

A hypothetical data table for the conformational analysis of this compound might look like this:

| Conformer | Dihedral Angle (C1-C2-N1-C(methyl)) (°) | Relative Energy (kcal/mol) |

| 1 | 0 | 2.5 |

| 2 | 60 | 0.8 |

| 3 | 120 | 1.5 |

| 4 | 180 | 0.0 (most stable) |

This table is for illustrative purposes only, as specific data for the compound was not found.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP is the potential experienced by a positive test charge at a particular point in space near a molecule.

An MEP surface map is a color-coded representation of the electrostatic potential on the electron density surface of a molecule. Different colors represent different values of the electrostatic potential. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent regions of intermediate potential.

For this compound, an MEP analysis would likely show negative potential (red) around the nitrogen atoms of the diamine groups, indicating their nucleophilic character. The chloro group, being electronegative, would also influence the charge distribution.

Reactivity Descriptors and Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

Analysis of HOMO-LUMO Energy Gaps and Molecular Reactivity

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity.

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. Conversely, a large HOMO-LUMO gap indicates high kinetic stability and low chemical reactivity. For this compound, DFT calculations would provide the energies of the HOMO and LUMO, allowing for the determination of its energy gap and thus an estimation of its reactivity.

A hypothetical data table for the FMO analysis of this compound might look like this:

| Molecular Orbital | Energy (eV) |

| HOMO | -5.8 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 4.6 |

This table is for illustrative purposes only, as specific data for the compound was not found.

Electrophilicity and Nucleophilicity Indices

Global reactivity descriptors, such as chemical potential (μ), hardness (η), and electrophilicity index (ω), are derived from the HOMO and LUMO energies and provide a quantitative measure of a molecule's reactivity.

Chemical Potential (μ): Represents the escaping tendency of electrons from a system. It is calculated as μ = (E_HOMO + E_LUMO) / 2.

Hardness (η): Measures the resistance to change in the electron distribution. It is calculated as η = (E_LUMO - E_HOMO).

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η).

A high electrophilicity index indicates a good electrophile, while a low value suggests a good nucleophile. For this compound, these indices would be calculated from the DFT-derived HOMO and LUMO energies to predict its electrophilic or nucleophilic nature.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Conformational Flexibility

While DFT provides insights into the static properties of a molecule at absolute zero, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time at finite temperatures. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the particles in the system vary with time.

For this compound, an MD simulation would provide a detailed picture of its conformational flexibility, showing how the molecule transitions between different stable conformations in a given solvent and at a specific temperature. This information is crucial for understanding how the molecule behaves in a realistic environment and how its shape and dynamics can influence its interactions with other molecules. The simulation could also reveal important information about the intramolecular hydrogen bonding and the role of solvent molecules in stabilizing different conformations.

Advanced Research Applications and Potential of 3 Chloro N1 Methylbenzene 1,2 Diamine Scaffolds

Role as Precursors in the Synthesis of Complex Organic Molecules

The 3-Chloro-N1-methylbenzene-1,2-diamine scaffold is a pivotal starting material for the construction of a diverse array of complex organic molecules, owing to the reactive nature of its vicinal diamine functionality.

Design and Synthesis of Scaffolds for Bioactive Compound Development

The o-phenylenediamine (B120857) core is a well-established pharmacophore in medicinal chemistry, and the specific substitution pattern of this compound offers a unique template for the design of novel bioactive compounds. The primary application of this scaffold is in the synthesis of benzimidazole (B57391) derivatives. The condensation of o-phenylenediamines with carboxylic acids or aldehydes is a fundamental method for constructing the benzimidazole ring system. This reaction is versatile and can be catalyzed by various reagents, including copper-catalyzed reactions which show tolerance for functional groups like esters, nitro, and chloro substituents. organic-chemistry.org

Benzimidazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. nih.govmdpi.comnih.govnih.gov The presence of the chloro and methyl groups on the this compound backbone can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting benzimidazole derivatives. For instance, the lipophilicity and electronic nature of these substituents can impact cell membrane permeability and target protein binding. Research on various substituted benzimidazoles has demonstrated that the nature and position of substituents on the benzene (B151609) ring are crucial for their antimicrobial efficacy. nih.govmdpi.comnih.gov While specific studies on the antimicrobial activity of benzimidazoles derived directly from this compound are not extensively documented, the known structure-activity relationships of similar compounds suggest a high potential for discovering potent new therapeutic agents.

Table 1: Potential Bioactive Compounds Derived from this compound

| Derivative Class | Synthetic Route | Potential Biological Activity |

| Substituted Benzimidazoles | Condensation with carboxylic acids or aldehydes | Antimicrobial, Antifungal, Anticancer |

| Quinoxalines | Reaction with α-dicarbonyl compounds | Various pharmacological activities |

| Phenazines | Oxidative cyclization | Antibiotic, Antitumor |

Building Blocks for Functional Materials (e.g., Polymers, Dyes)

The difunctional nature of this compound makes it a suitable monomer for the synthesis of high-performance polymers and a key intermediate in the production of dyes.

In polymer chemistry, aromatic diamines are essential for the synthesis of polyamides and polyimides, which are known for their exceptional thermal stability and mechanical strength. The incorporation of the 3-chloro-N1-methyl substituent into the polymer backbone can modify properties such as solubility, thermal resistance, and flame retardancy. While the direct use of this compound in large-scale polymer production is not widely reported, its structural motifs are found in precursors for specialized polymers.

In the realm of dyes, aromatic amines are fundamental precursors for the synthesis of azo dyes through diazotization and coupling reactions. nih.gov The diazotization of one of the amino groups in this compound would yield a diazonium salt, which can then be coupled with various aromatic compounds to produce a wide range of colors. The chloro and methyl substituents on the aromatic ring can influence the final color of the dye by altering the electronic properties of the chromophore. nih.gov The general synthesis of azo dyes involves the reaction of a primary aromatic amine with a nitrite in a mineral acid to form a diazonium salt, which is then coupled with an electron-rich nucleophile. nih.gov

Table 2: Potential Functional Materials Derived from this compound

| Material Class | Synthetic Approach | Potential Properties and Applications |

| Polyamides | Polycondensation with dicarboxylic acids | High thermal stability, enhanced solubility |

| Azo Dyes | Diazotization followed by coupling reaction | Varied colors for textile and printing industries |

Development of Organocatalysts and Ligands for Metal Catalysis

The diamine backbone of this compound provides a versatile platform for the design of both metal-free organocatalysts and sophisticated ligands for transition metal-catalyzed reactions.

Chiral Organocatalyst Design based on Diamine Backbones

Chiral 1,2-diamines are privileged structures in asymmetric catalysis, serving as the core of many effective organocatalysts. ua.esresearchgate.net While this compound itself is achiral, it can be derivatized to create chiral ligands. The development of chiral diamine catalysts is a significant area of research, with applications in a wide array of stereoselective transformations. These catalysts often operate through the formation of chiral intermediates, such as iminium ions or enamines, to induce enantioselectivity. The electronic and steric properties imparted by the chloro and methyl groups can be strategically utilized to fine-tune the catalytic activity and selectivity of the resulting organocatalysts. The design of pluripotent chiral diamine catalysts that are effective in environmentally benign solvents like water is an active area of research. chemrxiv.org

Coordination Chemistry with Transition Metals (e.g., Zinc, Copper Complexes)

The two nitrogen atoms of this compound can act as a bidentate ligand, readily forming stable complexes with various transition metals, including zinc and copper. The coordination chemistry of substituted o-phenylenediamines is a rich field of study, with the resulting metal complexes finding applications in catalysis, materials science, and bioinorganic chemistry.

Zinc(II) complexes with bidentate benzene-1,2-diamine ligands have been shown to adopt various coordination geometries, such as distorted tetrahedral and tetragonally distorted octahedral. researchgate.netnih.gov These complexes often exhibit extensive hydrogen bonding networks, leading to the formation of supramolecular structures. nih.gov The specific substituents on the diamine ligand influence the electronic and steric environment around the metal center, thereby affecting the catalytic and structural properties of the complex.

Copper(II) complexes of substituted o-phenylenediamines have been investigated for their catalytic activity in oxidation reactions. researchgate.net For instance, copper(II) complexes can catalyze the aerobic oxidation of o-phenylenediamine to 2,3-diaminophenazine. researchgate.net The geometry of these complexes, which can range from square-planar to distorted trigonal bipyramidal, plays a crucial role in their catalytic performance. ias.ac.innih.gov The electron-withdrawing nature of the chlorine atom in this compound could modulate the redox potential of the copper center, potentially enhancing its catalytic activity.

Table 3: Potential Metal Complexes and Their Applications

| Metal | Potential Coordination Geometry | Potential Applications |

| Zinc(II) | Tetrahedral, Octahedral | Catalysis, Luminescent materials |

| Copper(II) | Square-planar, Trigonal bipyramidal | Catalysis (e.g., oxidation reactions) |

Electrochemical Applications of Diamine Derivatives

Substituted phenylenediamines are electroactive molecules, and their derivatives have been explored for various electrochemical applications, including the development of sensors and electrocatalysts. The electrochemical behavior of these compounds is typically studied using techniques like cyclic voltammetry. nih.govulster.ac.uk

The oxidation of phenylenediamines at an electrode surface can lead to the formation of polymeric films with interesting electronic and redox properties. The substituents on the aromatic ring, such as the chloro and methyl groups in this compound, are expected to influence the oxidation potential and the properties of the resulting electropolymerized film. For instance, the electron-donating methyl group and the electron-withdrawing chloro group would have opposing effects on the ease of oxidation of the diamine.

While specific studies on the electrochemical properties of this compound are limited, research on related substituted p-phenylenediamines has shown that these compounds are redox-active and their electrochemical behavior can be harnessed for various applications. mdpi.com The investigation of the electrochemical properties of this compound and its derivatives could lead to the development of new materials for sensors, electrochromic devices, and energy storage.

Electrochemical Modification of Electrode Surfaces using Diazonium Cations

The electrochemical modification of electrode surfaces utilizing diazonium cations derived from aromatic amines is a robust and versatile method for creating stable, covalently bonded organic layers on a variety of substrates. nih.govresearchgate.netresearchgate.net This technique relies on the electrochemical reduction of the diazonium salt, which leads to the formation of a highly reactive aryl radical. This radical species then readily attaches to the electrode surface, forming a durable covalent bond. nih.govresearchgate.net The resulting modified surfaces have tailored chemical and physical properties, making them suitable for a wide range of applications, including the development of advanced sensors and biosensors.

The process for modifying an electrode surface with this compound would first involve the conversion of one of the amino groups on the molecule into a diazonium salt. This is typically achieved through a diazotization reaction, where the aromatic amine is treated with a source of nitrous acid, commonly sodium nitrite in an acidic solution. The resulting diazonium cation can then be electrochemically reduced at the electrode surface.

The general mechanism for the electrochemical grafting of a diazonium salt onto a conductive surface can be summarized as follows:

Diazotization: The primary aromatic amine is converted to a diazonium salt.

Electrochemical Reduction: The diazonium cation is reduced at the electrode surface, typically by applying a negative potential. This reduction process involves the transfer of an electron to the diazonium group.

Formation of an Aryl Radical: The electron transfer leads to the cleavage of the C-N bond and the release of a dinitrogen molecule, resulting in the formation of a highly reactive aryl radical.

Surface Grafting: The aryl radical rapidly reacts with the electrode surface, forming a stable covalent bond. This process can lead to the formation of a monolayer or, more commonly, a disordered multilayered film. nih.gov

The stability of the resulting organic layer is a key advantage of this modification technique. The covalent bond formed between the aryl group and the electrode surface is significantly stronger than the bonds in self-assembled monolayers, for instance. researchgate.net

While specific research on the electrochemical modification of electrode surfaces using diazonium cations derived from this compound is not extensively detailed in the public domain, the expected electrochemical behavior can be inferred from the general principles of this well-established technique. The following table provides a hypothetical set of parameters for such an experiment, illustrating the typical conditions used for modifying a glassy carbon electrode.

| Parameter | Value/Condition |

|---|---|

| Working Electrode | Glassy Carbon Electrode (GCE) |

| Reference Electrode | Ag/AgCl (3M KCl) |

| Counter Electrode | Platinum Wire |

| Electrolyte | 0.5 M HCl |

| Diazonium Salt Concentration | 5 mM |

| Potential Range | +0.4 V to -0.8 V vs. Ag/AgCl |

| Scan Rate | 100 mV/s |

| Number of Cycles | 5 |

In a typical cyclic voltammetry experiment for the electrochemical modification, the first scan would likely show an irreversible reduction peak corresponding to the reduction of the diazonium cation. Subsequent scans would be expected to show a decrease in the peak current, indicating the passivation of the electrode surface as it becomes covered with the organic film. The presence of the chloro and methyl substituents on the benzene ring, as well as the second amino group, would influence the electronic properties of the resulting film and its potential applications.

Future Research Directions and Unaddressed Challenges

Development of More Sustainable and Efficient Synthetic Routes for Substituted Benzene-1,2-diamines

The synthesis of substituted benzene-1,2-diamines often relies on multi-step procedures that may involve harsh reaction conditions, expensive catalysts, and the generation of significant waste. A primary challenge in the synthesis of 3-Chloro-N1-methylbenzene-1,2-diamine is the selective introduction of the chloro and N-methyl groups at specific positions on the benzene (B151609) ring, followed by the reduction of a nitro group or other precursors. Future research should focus on the development of greener and more atom-economical synthetic strategies.

Key areas for investigation include:

Catalytic C-H Amination: Direct C-H amination reactions, catalyzed by transition metals such as palladium, copper, or rhodium, could provide a more direct route to N-alkylation, avoiding the use of traditional alkylating agents.

Flow Chemistry: The use of continuous flow reactors can offer improved control over reaction parameters, leading to higher yields, better selectivity, and enhanced safety for potentially hazardous reactions like nitrations and reductions.

Biocatalysis: Employing enzymes for the selective modification of aromatic rings could offer a highly sustainable and selective alternative to classical chemical methods.

A comparative overview of potential synthetic strategies is presented in Table 1.

Table 1: Comparison of Potential Synthetic Strategies for Substituted Benzene-1,2-diamines

| Synthetic Strategy | Potential Advantages | Potential Challenges |

|---|---|---|

| Traditional Multi-step Synthesis | Well-established procedures | Low atom economy, harsh conditions |

| Catalytic C-H Amination | High atom economy, direct functionalization | Catalyst cost and sensitivity, substrate scope |

| Flow Chemistry | Enhanced safety and control, scalability | Initial equipment cost |

Exploration of Novel Reactivity Profiles and Undiscovered Derivatization Pathways

The two adjacent amino groups in this compound, with their differing electronic and steric environments, offer a rich platform for exploring novel chemical transformations. While phenylenediamines are known to undergo condensation reactions to form heterocyclic systems like benzimidazoles and quinoxalines, the specific substitution pattern of this compound could lead to unique reactivity.

Future research should aim to:

Investigate Asymmetric Reactions: The presence of a stereogenic center is not inherent to the molecule, but its derivatives could be used as chiral ligands in asymmetric catalysis.

Explore Polymerization Reactions: The diamine functionality makes it a potential monomer for the synthesis of novel polyamides or polyimides with tailored thermal and mechanical properties. The chlorine substituent could be used for post-polymerization modification.

Study Metal Complexation: The chelation of metal ions by the diamine moiety could lead to the formation of novel coordination complexes with interesting catalytic or material properties.

Advanced Spectroscopic and Crystallographic Investigations under Varying Conditions

A thorough understanding of the structural and electronic properties of this compound is fundamental for its application. While standard spectroscopic characterization is a prerequisite, advanced techniques can provide deeper insights.

Future studies could involve:

Solid-State NMR Spectroscopy: To probe the local environment of the atoms in the solid state and understand intermolecular interactions.

Variable-Temperature Spectroscopy: To study conformational changes and the dynamics of intermolecular hydrogen bonding in solution and the solid state.

High-Resolution X-ray Crystallography: Obtaining a high-quality crystal structure is crucial for understanding the precise bond lengths, bond angles, and packing in the solid state. This data is invaluable for computational modeling.

Table 2: Potential Spectroscopic and Crystallographic Investigations

| Technique | Information Gained |

|---|---|

| Solid-State NMR | Local atomic environments, intermolecular interactions |

| Variable-Temperature NMR/IR | Conformational dynamics, hydrogen bonding |

In-depth Mechanistic Studies of Reactions Involving this compound

A detailed understanding of the reaction mechanisms is essential for optimizing reaction conditions and predicting the formation of byproducts. For reactions involving this compound, such as the formation of benzimidazoles, mechanistic studies can elucidate the role of the chloro and N-methyl substituents on the reaction pathway and kinetics.

Key research approaches include:

Kinetic Studies: To determine the rate laws and activation parameters of reactions involving the diamine.

Isotope Labeling Studies: To trace the path of atoms throughout a reaction and elucidate the mechanism.

Computational DFT Studies: To model the reaction pathway, identify transition states, and calculate activation energies.

Computational Design and Predictive Modeling for Targeted Applications of Diamine-Derived Scaffolds

Computational chemistry offers a powerful tool for predicting the properties of molecules and guiding experimental work. For this compound and its derivatives, computational modeling can be employed to:

Predict Physicochemical Properties: Such as solubility, lipophilicity, and electronic properties, which are crucial for applications in materials science and medicinal chemistry.

Design Novel Ligands: By modeling the interaction of diamine-derived ligands with metal centers, it is possible to design catalysts with enhanced activity and selectivity.

Screen for Biological Activity: Virtual screening of libraries of derivatives against biological targets could identify potential candidates for drug discovery.

The synergy between advanced synthesis, detailed characterization, mechanistic studies, and computational modeling will be pivotal in unlocking the full potential of this compound and related compounds in the future.

Q & A

Q. What are the recommended synthetic routes for 3-Chloro-N1-methylbenzene-1,2-diamine, and how can reaction conditions be optimized?

- Methodological Answer : A Chan–Lam coupling protocol is effective for synthesizing derivatives of substituted benzene diamines. For example, 4-chlorobenzene-1,2-diamine reacts with aryl boronic acids in dioxane using CuI and Et₃N as catalysts, yielding N-arylated products . To optimize yields:

- Use a 1:1 molar ratio of diamine and boronic acid.

- Maintain reaction temperatures between 60–80°C.

- Monitor progress via TLC or HPLC.

- Purify via silica gel chromatography (hexane/EtOAc gradients).

Adapt this method by substituting the boronic acid with methylating agents (e.g., methyl iodide) to introduce the N1-methyl group.

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer : Employ a multi-technique approach:

- Elemental Analysis : Confirm C, H, N, Cl content (e.g., deviations ≤ 0.3% from theoretical values).

- Spectroscopy :

- IR : Look for N–H stretches (~3350–3400 cm⁻¹) and C–Cl vibrations (~550–600 cm⁻¹) .

- ¹H NMR : Identify aromatic protons (δ 6.5–7.5 ppm) and N–CH₃ signals (δ 2.8–3.2 ppm) .

- Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺ for C₇H₉ClN₂: m/z 156.05).

Advanced Research Questions

Q. How do hydrogen-bonding patterns influence the crystallographic packing of this compound?

- Methodological Answer : Use graph-set analysis (R²₂(8) motifs) to map hydrogen bonds in single-crystal X-ray structures. For example:

Q. What contradictions arise in characterizing solvent-solute interactions for this compound in polar aprotic solvents?

- Methodological Answer : Conflicting solubility data may arise due to:

- Solvent polarity : Higher solubility in DMF vs. acetone (logP ~1.2) .

- H-bond acceptor strength : DMSO disrupts intramolecular H-bonds, enhancing dissolution.

Resolve via: - UV-Vis spectroscopy : Monitor λₘₐₓ shifts (e.g., 270 nm → 285 nm in DMSO).

- DSC : Measure melting point depression (ΔT ~5–10°C in solvent mixtures) .

Q. How can this compound be utilized in synthesizing thermally stable polyimides?

- Methodological Answer : React with dianhydrides (e.g., pyromellitic dianhydride) via step-growth polymerization:

- Conditions : 180°C in NMP, 12 hrs under N₂.

- Characterization :

- TGA : Decomposition onset >400°C .

- DMA : Glass transition (Tg) ~250°C.

Adjust monomer ratios to optimize mechanical properties (e.g., tensile strength: 80–120 MPa).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.